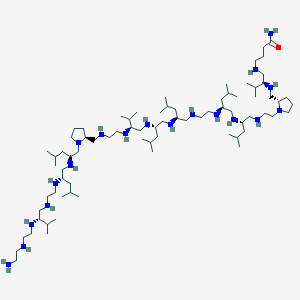
Diazepam-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazepam-d8 is a variant of Diazepam, a classic benzodiazepine drug . Diazepam is used to relieve symptoms of anxiety and alcohol withdrawal. It may also be used to treat certain seizure disorders and help relax muscles or relieve muscle spasm . Diazepam is a benzodiazepine that exerts anxiolytic, sedative, muscle-relaxant, anticonvulsant, and amnestic effects .
Synthesis Analysis
Diazepam can be synthesized in a high-yield two-step continuous flow process . A telescoped flow synthesis uses two microreactors in series set to 0°C and 60°C, respectively, to produce a 96% yield of 91% pure diazepam within 15 minutes using an NH4Br/NH4OH solution in the second step .Molecular Structure Analysis
The molecular formula of Diazepam-d8 is C16H13ClN2O . It has a molecular weight of 292.79 g/mol . The structure of Diazepam-d8 is similar to other benzodiazepine derivatives like Nordazepam and Tetrazepam .Chemical Reactions Analysis
Diazepam’s reactions have been studied using electrospray and Leidenfrost droplet accelerated reactions. This rapid reaction screening and analysis method has allowed for the detection of previously unreported outcomes in the reaction between 5-chloro-2-(methylamino)benzophenone and haloacetyl chloride (halo = Cl or Br) in the continuous synthesis of diazepam .Physical And Chemical Properties Analysis
Diazepam is an off-white to yellow crystalline powder . It is practically odorless and tasteless at first with a bitter aftertaste .Scientific Research Applications
Selective Extraction of Diazepam and Its Metabolites
Diazepam-d8 can be used in the development of a Molecularly Imprinted Solid-Phase Extraction (MISPE) method . In this research, a molecularly imprinted polymer (MIP) was synthesized using oxazepam (OZ) as a template molecule. This MIP was then applied as a selective sorbent for the extraction of diazepam (DZP) and its metabolites in urine samples . This method exhibited good selectivity, precision, and accuracy .
Bibliometric Analysis of Diazepam Research
Diazepam-d8 is a classic benzodiazepine drug that has been widely used for disorders such as anxiety, sleep disorders, and epilepsy . The study of diazepam has always been an important research topic . Bibliometric and visual analytic methods have been used to identify research hotspots and trends in diazepam research . The clinical applications, mechanisms of action, pharmacokinetics, and assessment and management of the use of diazepam are the focus of current research and the development trend of future research .
Paper-based Sensor Development
Researchers have developed a paper-based sensor that can be used to detect excess dose of diazepam , a drug used to treat depression and anxiety . This application of Diazepam-d8 is particularly useful in monitoring drug intake and preventing overdose.
Mechanism of Action
Target of Action
Diazepam-d8, like other benzodiazepines, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the major inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal excitability . Diazepam enhances the function of GABA receptors via allosteric modulation .
Mode of Action
Diazepam-d8 binds to GABA receptors, specifically the GABA A receptors, and potentiates the inhibitory action of GABA . This binding increases the frequency of the chloride channel opening within the receptor, leading to an influx of chloride ions into the neuron . The increased chloride ion conductance results in hyperpolarization of the neuron, making it less excitable and thus leading to the sedative and anxiolytic effects of diazepam .
Biochemical Pathways
The primary biochemical pathway affected by diazepam-d8 is the GABAergic system . By enhancing the activity of GABA A receptors, diazepam-d8 increases the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and produces the drug’s therapeutic effects, including anxiolysis, sedation, and muscle relaxation .
Pharmacokinetics
Diazepam-d8 is well-absorbed after oral administration, with high bioavailability . It is metabolized in the liver into active metabolites, primarily by cytochrome P450 isozymes CYP2C19 and CYP3A . The metabolism of diazepam-d8 results in compounds such as nordiazepam, which also have psychoactive effects . The drug and its metabolites are excreted mainly in the urine .
Result of Action
The molecular effect of diazepam-d8 is the enhancement of GABAergic inhibition in the central nervous system . At the cellular level, this results in decreased neuronal excitability, leading to the drug’s therapeutic effects . These effects include reduction of anxiety, induction of sleep, muscle relaxation, and anticonvulsant activity .
Action Environment
Environmental factors can influence the action of diazepam-d8. For instance, the presence of certain substances, such as alcohol, can potentiate the effects of diazepam-d8, leading to increased sedation . Additionally, genetic factors such as polymorphisms in the CYP2C19 gene can affect the metabolism of diazepam-d8, leading to variability in drug response among individuals .
Safety and Hazards
The use of benzodiazepines, including diazepam, exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death . Abuse and misuse of benzodiazepines commonly involve concomitant use of other medications, alcohol, and/or illicit substances, which is associated with an increased frequency of serious adverse outcomes .
Future Directions
Research on Diazepam is flourishing. The clinical applications, mechanisms of action, pharmacokinetics, and assessment and management of the use of diazepam are the focus of current research and the development trend of future research . Future studies will further delve into the mechanism of action and the related ligands of diazepam to find new effective targets and facilitate the development of more effective drugs for neurological diseases and psychiatry .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Diazepam-d8 involves the incorporation of eight deuterium atoms into the Diazepam molecule. This can be achieved through the use of deuterated reagents during the synthesis process. The starting materials for the synthesis pathway are commercially available and can be easily obtained. The reaction involves a series of steps that lead to the formation of Diazepam-d8.", "Starting Materials": [ "Deuterated benzophenone", "Deuterated N,N-dimethylformamide", "Deuterated methylmagnesium bromide", "Deuterated N,N-dimethylacetamide", "Deuterated acetic anhydride", "Deuterated sodium hydroxide", "Diazepam" ], "Reaction": [ "Step 1: Deuterated benzophenone is reacted with deuterated N,N-dimethylformamide to form a deuterated enolate intermediate", "Step 2: Deuterated methylmagnesium bromide is added to the reaction mixture to form a deuterated tertiary alcohol intermediate", "Step 3: Deuterated N,N-dimethylacetamide is added to the reaction mixture to form a deuterated imine intermediate", "Step 4: The deuterated imine intermediate is reacted with Diazepam to form Diazepam-d8", "Step 5: Diazepam-d8 is purified and characterized using various analytical techniques" ] } | |
CAS RN |
83056-50-2 |
Product Name |
Diazepam-d8 |
Molecular Formula |
C16H5D8ClN2O |
Molecular Weight |
292.8 |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
AAOVKJBEBIDNHE-JGUCLWPXSA-N |
SMILES |
[2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC(N(C([2H])([2H])[2H])C3=CC=C(Cl)C=C32)=O |
synonyms |
7-chloro-1,3-dihydro-1-(methyl-d3)-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



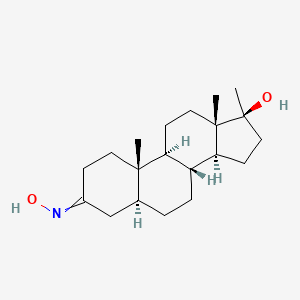
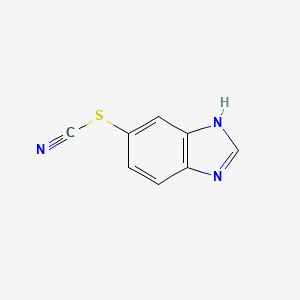
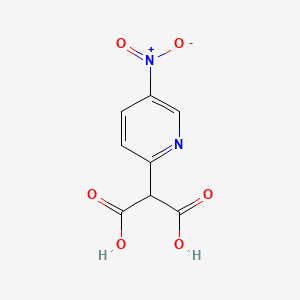
![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)
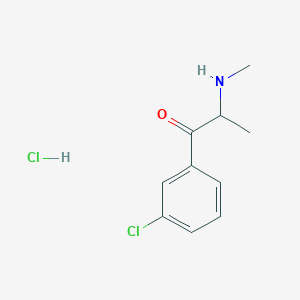
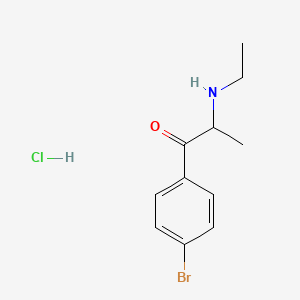


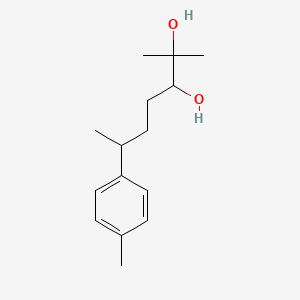
![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)
